

# Technical Deep Dive: 2-Chloro-1,3-difluoro-5-nitrobenzene

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

*Compound Name:* 2-Chloro-1,3-difluoro-5-nitrobenzene

*CAS No.:* 3828-41-9

*Cat. No.:* B1591473

[Get Quote](#)

Reactivity Profile, Regioselective Synthesis, and Application Protocols

## Executive Summary & Structural Logic

**2-Chloro-1,3-difluoro-5-nitrobenzene** (CAS: 3828-41-9) represents a specialized electrophile in organic synthesis, primarily utilized as a scaffold for generating 3,5-difluoro-4-functionalized nitrobenzenes.

For researchers in drug discovery, this molecule offers a unique regioselective paradox: while Fluorine is typically the superior leaving group in Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) due to the high electronegativity stabilizing the transition state, this specific isomer directs substitution exclusively to the Chlorine atom.

## The Electronic "Trap"

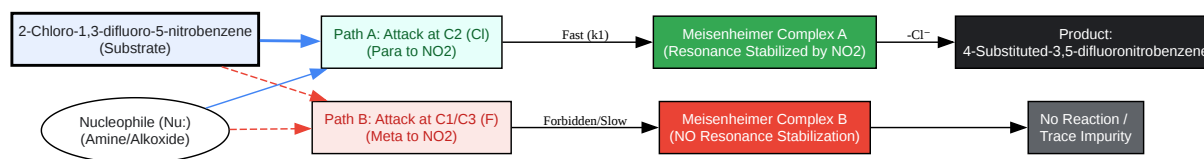
The reactivity is governed by the position of the Nitro group (EWG):

- C2-Chlorine: Located para to the Nitro group. The Meisenheimer complex formed upon nucleophilic attack here is resonance-stabilized by the Nitro group.[1][2]
- C1/C3-Fluorines: Located meta to the Nitro group. Attack here cannot delocalize negative charge onto the Nitro oxygens.

Consequently, this reagent allows for the derivatization of the C2 position while chemically "protecting" the flanking fluorine atoms, a strategy critical for installing metabolically stable difluoro-phenyl motifs in kinase inhibitors and agrochemicals.

## Mechanistic Profiling: S<sub>N</sub>Ar Regioselectivity

To design effective protocols, one must understand the electronic landscape. The following Graphviz diagram visualizes the competing pathways and explains why the C2-Cl path is thermodynamically and kinetically favored.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic divergence in nucleophilic attack. The para-relationship of the Chlorine to the Nitro group dictates the reaction pathway.

## Technical Data & Physical Properties[3][4][5][6][7]

Before initiating synthesis, verify the material identity. This compound is often confused with its isomers (e.g., 4-chloro-2,6-difluoronitrobenzene).

Property	Specification	Notes
IUPAC Name	4-Chloro-3,5-difluoronitrobenzene	Numbering prioritizes NO <sub>2</sub> =1 or Cl=1 depending on convention; connectivity is key.
CAS Number	3828-41-9	Unique identifier for verification [1].
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClF <sub>2</sub> NO <sub>2</sub>	MW: 193.54 g/mol
Appearance	Pale yellow solid/liquid	Low melting point (~-47°C) [2].
Solubility	DMSO, DMF, DCM, EtOAc	Insoluble in water.
Hazards	Skin Irritant, Toxic	Potential sensitizer; handle in fume hood.

## Experimental Protocol: S<sub>N</sub>Ar Displacement

This protocol describes the displacement of Chlorine by a secondary amine (e.g., Morpholine) to synthesize a 4-morpholino-3,5-difluoronitrobenzene derivative. This workflow is self-validating: the disappearance of the aryl chloride signal in HPLC/LC-MS confirms the specific C2 substitution.

### Reagents

- Substrate: **2-Chloro-1,3-difluoro-5-nitrobenzene** (1.0 eq)
- Nucleophile: Morpholine (1.2 eq)
- Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

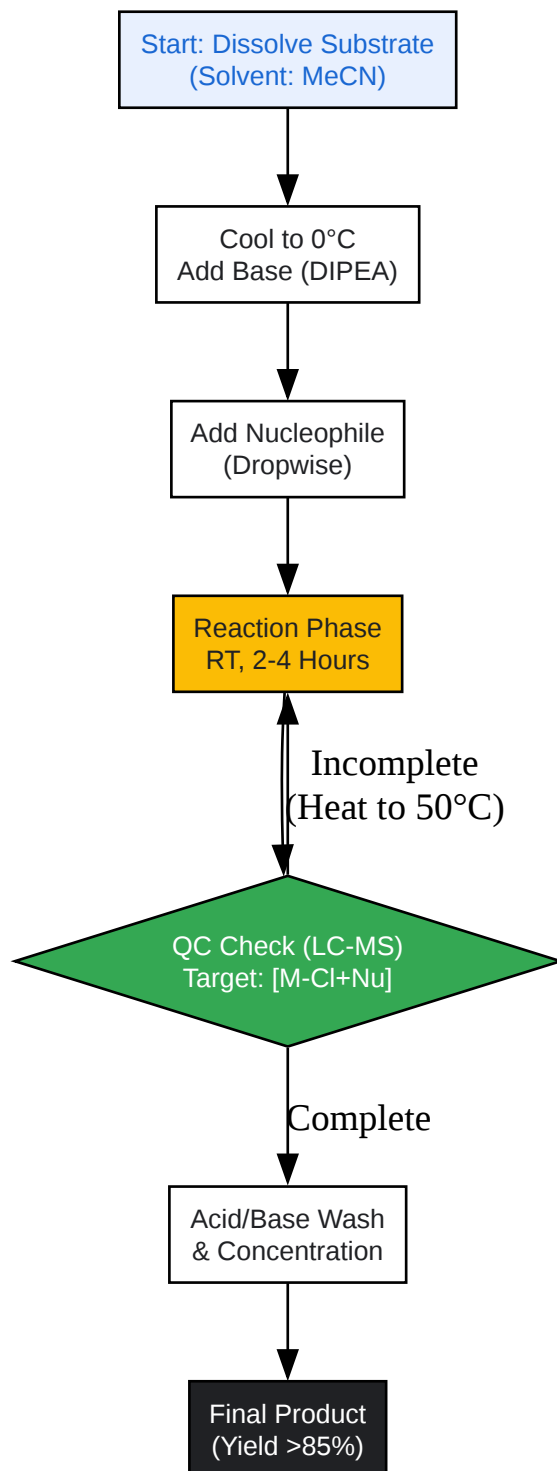
### Step-by-Step Methodology

- Preparation:

- In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of **2-Chloro-1,3-difluoro-5-nitrobenzene** in anhydrous MeCN (concentration ~0.2 M).
- Note: DMF is preferred if the nucleophile is a salt or has low solubility, but MeCN simplifies workup.
- Addition:
  - Add 2.0 eq of DIPEA.
  - Cool the solution to 0°C (ice bath) to control exothermicity.
  - Add 1.2 eq of Morpholine dropwise over 10 minutes.
- Reaction:
  - Allow the mixture to warm to Room Temperature (RT).
  - Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.<sup>[3][4]</sup>
  - Benchmark: Reaction is typically complete within 2–4 hours at RT. If sluggish, heat to 50°C.
  - Checkpoint: Look for the mass shift:  $[M+H]^+ = 193.5 \rightarrow 245.2$  (Loss of Cl, addition of Morpholine).
- Workup:
  - Concentrate MeCN under reduced pressure.
  - Dilute residue with Ethyl Acetate.
  - Wash with 1M HCl (to remove excess amine/DIPEA), followed by saturated NaHCO<sub>3</sub> and Brine.
  - Dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purification:

- Recrystallize from Ethanol/Water or purify via silica gel chromatography.

## Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Optimized synthesis workflow for amine displacement.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Nucleophile steric hindrance	Switch solvent to DMSO; increase temperature to 80°C.
Regio-scrambling	Attack at Fluorine (Rare)	Ensure temperature does not exceed 100°C. High heat can force activation of meta-fluorines via benzyne intermediates (unlikely but possible with strong bases like NaH).
Hydrolysis	Wet solvent	Use anhydrous solvents; water can act as a nucleophile displacing Cl to form the phenol.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627566 (Isomer Reference) / CAS 3828-41-9. Retrieved from
- BLD Pharm (2024). **2-Chloro-1,3-difluoro-5-nitrobenzene** Product Specifications and MSDS. Retrieved from
- Ambeed (2024). Chemical Structure and Safety Data for CAS 3828-41-9. Retrieved from
- Chemistry LibreTexts (2021). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. Nucleophilic aromatic substitution - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [3. 3828-41-9|2-Chloro-1,3-difluoro-5-nitrobenzene|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Technical Deep Dive: 2-Chloro-1,3-difluoro-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591473/docs#technical-deep-dive-2-chloro-1-3-difluoro-5-nitrobenzene\]](https://www.benchchem.com/product/b1591473/docs#technical-deep-dive-2-chloro-1-3-difluoro-5-nitrobenzene)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check